2-phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one
Description
2-Phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one is a synthetic derivative of the 1,4-dihydroquinolin-4-one scaffold, which is characterized by a fused bicyclic structure with a ketone at position 2. The compound features a phenyl group at position 2 and a sulfanyl (-SH) substituent at position 8 (Figure 1). This scaffold is notable for its pharmacological versatility, as 1,4-dihydroquinolin-4-one derivatives exhibit antibacterial, anti-inflammatory, and anti-neurodegenerative activities .
The synthesis of such derivatives typically involves condensation reactions between β-keto amides and anilines under basic conditions . Crystallographic studies of related compounds (e.g., 3-ethoxymethyl derivatives) reveal planar fused-ring systems and hydrogen-bonding patterns that stabilize the structure .
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-8-sulfanyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS/c17-13-9-12(10-5-2-1-3-6-10)16-15-11(13)7-4-8-14(15)18/h1-9,18H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUQLDTVPBGGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one can be achieved through several methods. One common approach involves the reaction of 2-alkynylanilines with ketones in the presence of Brønsted acid or Lewis acid catalysts . For instance, using p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux conditions can yield the desired product . Alternatively, the reaction can be catalyzed by iron(III) chloride in toluene at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the catalytic systems used.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinolinone ring can be reduced to form corresponding alcohols.
Substitution: The phenyl and sulfanyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinolinone derivatives.
Scientific Research Applications
2-phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 1,4-dihydroquinolin-4-one derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of 2-phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one with structurally related compounds.
Key Comparisons:
Substituent Position and Reactivity: The 8-sulfanyl group in the target compound distinguishes it from halogenated analogs (e.g., 8-fluoro derivatives in ). In contrast, 3-acyl derivatives (e.g., APDQ230122) exhibit specificity against Streptococcus pneumoniae by disrupting peptidoglycan biosynthesis, a mechanism elucidated via multi-omics analysis .
Antibacterial Activity: APDQ230122 (3-acyl-2-phenylamino) demonstrates potent anti-pneumococcal activity, whereas 8-fluoro or 8-bromo derivatives () lack explicit antibacterial data but are prioritized for structural studies.
Synthetic Accessibility :
- 3-Aroyl derivatives (e.g., compounds 80–98 in ) are synthesized via PyBOP-mediated coupling (yields: 30–68%), whereas 8-sulfanyl incorporation may require thiolation reagents like Lawesson’s reagent or H₂S gas .
Spectroscopic and Structural Features: FT-IR/Raman studies of 3-ethoxymethyl derivatives reveal vibrational modes at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C), which are critical for computational modeling . X-ray crystallography of 1,4-dihydroquinolin-4-ones () confirms planarity of the fused ring system, a feature critical for π-stacking interactions in enzyme binding.
Biological Activity
2-Phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, particularly focusing on its anticancer and antimicrobial effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a quinoline core with a phenyl group and a sulfanyl substituent. Its chemical formula is C13H11N1OS, indicating the presence of sulfur, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound exhibits notable cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Evaluation :
- A study evaluated the compound's cytotoxicity against several cancer cell lines, including COLO205 (colorectal adenocarcinoma) and H460 (non-small-cell lung cancer). The results indicated significant antiproliferative activity with IC50 values ranging from 0.32 μM to 0.89 μM for related compounds in the quinoline family .
- Mechanism of Action :
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various pathogens.
Antimicrobial Efficacy Data
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Candida albicans | Significant |
The compound's antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes within microbial cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the phenyl and sulfanyl groups may enhance its potency:
- Phenyl Substituents : Variations in substituents on the phenyl ring can significantly affect the compound's lipophilicity and overall biological activity.
- Sulfanyl Group Variations : Alterations in the sulfanyl group can influence the compound's interaction with biological targets, potentially improving selectivity and reducing off-target effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves condensation of β-keto amides with substituted anilines under basic catalysis, as described in . For the sulfanyl group at position 8, nucleophilic substitution of halogenated precursors (e.g., 8-fluoro derivatives) with thiols is effective. Key variables include solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and stoichiometric ratios of thiol nucleophiles. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Comparative yields for different thiol sources (e.g., thiourea vs. sodium hydrosulfide) should be tabulated .
Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?
- Methodology :
- NMR : NMR (DMSO-d6) reveals aromatic proton splitting patterns (e.g., doublets for C-2 phenyl protons and singlet for C-8 sulfanyl proton). NMR confirms carbonyl (C-4, ~180 ppm) and sulfur-linked carbons.
- HRMS : Exact mass analysis (e.g., ESI-HRMS) validates the molecular formula (CHNOS).
- X-ray crystallography : SHELXL refinement ( ) resolves bond lengths and angles, particularly the planarity of the quinolinone core and dihedral angles of the sulfanyl substituent. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
Advanced Research Questions
Q. What strategies address contradictions in regioselectivity during nucleophilic substitution on the quinolin-4-one scaffold?
- Methodology : highlights that halogen substitution at C-8 is more reactive than C-6 or C-7 due to electronic effects (e.g., electron-withdrawing carbonyl at C-4). To resolve discrepancies in reported reactivity:
- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify nucleophilic attack sites.
- Compare kinetic data (e.g., pseudo-first-order rate constants) for reactions with piperazine or thiophenol under identical conditions. Tabulate results to correlate substituent position with activation energy .
Q. How can researchers optimize pharmacological activity screening for this compound derivatives?
- Methodology :
- In vitro assays : Use standardized protocols (e.g., MIC for antibacterial activity, COX-2 inhibition for anti-inflammatory effects) as in . Include positive controls (e.g., ciprofloxacin for antibacterial assays).
- SAR analysis : Synthesize analogs with varying C-8 substituents (e.g., methylsulfonyl, amino) and compare IC values. Computational docking (AutoDock Vina) into target proteins (e.g., bacterial DNA gyrase) rationalizes activity trends.
- Data validation : Address outliers via dose-response curve repeats and statistical analysis (e.g., Grubbs’ test for outliers) .
Q. What crystallographic challenges arise during refinement of this compound, and how are they mitigated?
- Methodology :
- Disorder modeling : The sulfanyl group’s rotational freedom may cause disorder. Use SHELXL’s PART instruction to model alternative conformations with occupancy refinement.
- Twinned data : For crystals with merohedral twinning, employ HKLF 5 format in SHELXL and refine twin laws (e.g., -h, -k, l).
- Validation : Check R and CC to ensure data quality. Tools like PLATON validate hydrogen bonding and π-π stacking interactions .
Data Contradiction and Interpretation
Q. How should conflicting data on the compound’s solubility and stability be reconciled?
- Methodology :
- Solubility : Use Hansen solubility parameters (HSPiP software) to compare experimental solubility (e.g., DMSO vs. aqueous buffers) with predicted values. Address discrepancies by testing under controlled humidity and temperature.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS and propose pathways (e.g., sulfanyl oxidation to sulfoxide) .
Q. What methodological gaps exist in current structure-activity relationship (SAR) studies of this compound class?
- Methodology :
- Limitations : Many studies focus on C-8 modifications but neglect stereochemical effects (e.g., axial vs. equatorial sulfanyl orientation).
- Improvements : Synthesize enantiomerically pure analogs using chiral auxiliaries (e.g., Evans oxazolidinones) and compare biological activity. Integrate molecular dynamics simulations (AMBER) to assess conformational stability .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
